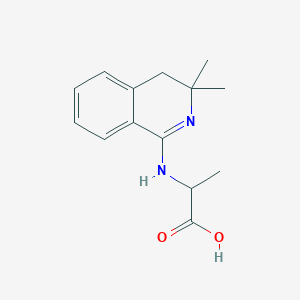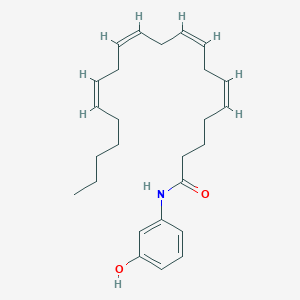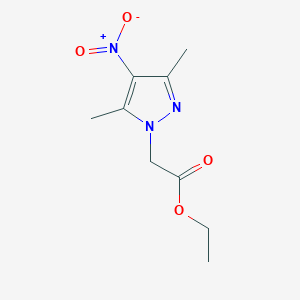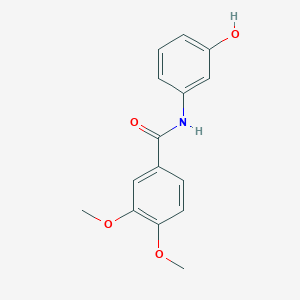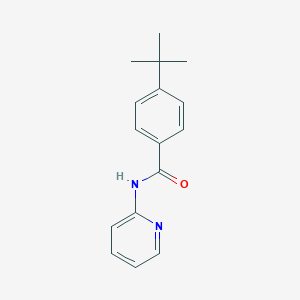
4-tert-butyl-N-pyridin-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-pyridin-2-ylbenzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of drugs known as kinase inhibitors, which are widely used in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Mecanismo De Acción
4-tert-butyl-N-pyridin-2-ylbenzamide works by inhibiting the activity of various kinases involved in immune cell signaling. Specifically, 4-tert-butyl-N-pyridin-2-ylbenzamide inhibits the activity of BTK, ITK, and TXK, which are involved in the regulation of B-cell receptor signaling, T-cell receptor signaling, and cytokine receptor signaling, respectively. By inhibiting these kinases, 4-tert-butyl-N-pyridin-2-ylbenzamide can modulate immune cell function and reduce inflammation.
Efectos Bioquímicos Y Fisiológicos
4-tert-butyl-N-pyridin-2-ylbenzamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation of B-cell malignancies, reduce the production of pro-inflammatory cytokines, and modulate immune cell function. Additionally, 4-tert-butyl-N-pyridin-2-ylbenzamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-tert-butyl-N-pyridin-2-ylbenzamide is its specificity for BTK, ITK, and TXK. This specificity allows for the modulation of immune cell function without affecting other kinases, reducing the risk of off-target effects. Additionally, 4-tert-butyl-N-pyridin-2-ylbenzamide has been shown to be effective in preclinical studies, making it a promising candidate for further development.
One of the limitations of 4-tert-butyl-N-pyridin-2-ylbenzamide is its relative novelty, with limited clinical data available. Additionally, 4-tert-butyl-N-pyridin-2-ylbenzamide's mechanism of action may not be effective in all diseases, limiting its potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for the development of 4-tert-butyl-N-pyridin-2-ylbenzamide. One potential application is in the treatment of autoimmune disorders, where the modulation of immune cell function may be beneficial. Additionally, 4-tert-butyl-N-pyridin-2-ylbenzamide may have applications in the treatment of inflammatory diseases, where the reduction of pro-inflammatory cytokines may be beneficial. Finally, further research is needed to fully understand 4-tert-butyl-N-pyridin-2-ylbenzamide's mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-pyridin-2-ylbenzamide involves several steps, including the reaction of 4-aminopyridine with 4-tert-butylbenzoyl chloride to yield 4-tert-butyl-N-pyridin-2-ylbenzamide. The compound is then purified using column chromatography to obtain the final product. The synthesis of 4-tert-butyl-N-pyridin-2-ylbenzamide is relatively straightforward and can be accomplished using standard laboratory techniques.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-pyridin-2-ylbenzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit various kinases, including BTK, ITK, and TXK, which are involved in the regulation of immune cell function. 4-tert-butyl-N-pyridin-2-ylbenzamide has been shown to be effective in the treatment of various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases.
Propiedades
Número CAS |
349407-91-6 |
|---|---|
Nombre del producto |
4-tert-butyl-N-pyridin-2-ylbenzamide |
Fórmula molecular |
C16H18N2O |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
4-tert-butyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)13-9-7-12(8-10-13)15(19)18-14-6-4-5-11-17-14/h4-11H,1-3H3,(H,17,18,19) |
Clave InChI |
QBIUSEXCAPEVCP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



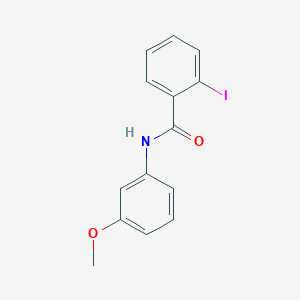
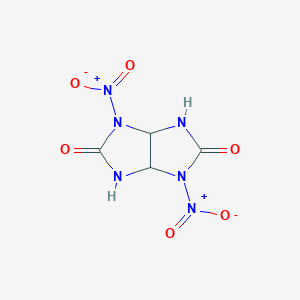
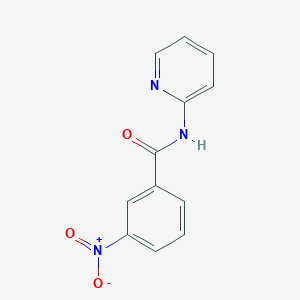
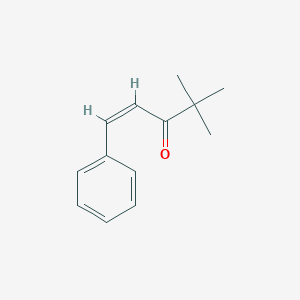
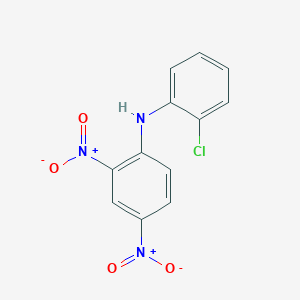
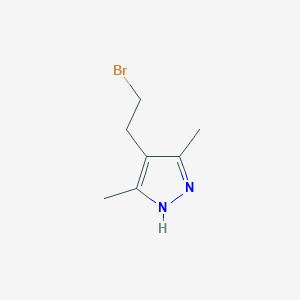
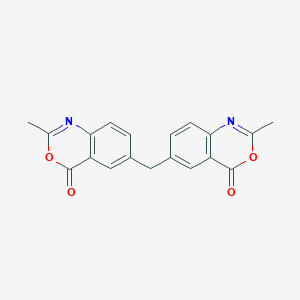
![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B187623.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)
